molecular formula C8H14ClN3O2 B2812187 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2411199-86-3

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

Cat. No.: B2812187
CAS No.: 2411199-86-3
M. Wt: 219.67
InChI Key: YBWMQNWPQIMNDL-UHFFFAOYSA-N
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Description

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. Its structure features a spiro linkage, which is a rare and intriguing motif in organic chemistry.

Preparation Methods

The synthesis of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: This step often involves the use of amination reagents under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents.

Scientific Research Applications

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release and receptor activity, which contributes to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation, but it is known to affect ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.

Properties

IUPAC Name

6-amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLFJXZCMVSFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)N)C(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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